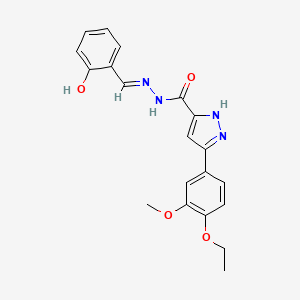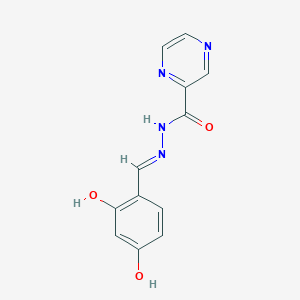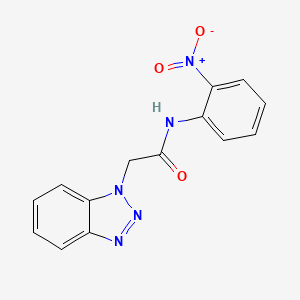
3-(4-Ethoxy-3-methoxyphenyl)-N'-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazone
- 3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazine
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and benzylidene groups may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-18-9-8-13(10-19(18)27-2)15-11-16(23-22-15)20(26)24-21-12-14-6-4-5-7-17(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
AJCCKNATBGLDIP-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)








![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)
